molecular formula C15H15F3N2 B2911777 N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine CAS No. 634176-88-8

N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine

Cat. No. B2911777
CAS RN: 634176-88-8
M. Wt: 280.294
InChI Key: UDNUBMMZVVKNQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine, also known as PTBD, is a chemical compound that has been the subject of extensive scientific research in recent years. PTBD is a type of diamine that has a trifluoromethyl group attached to the benzene ring, which gives it unique chemical properties.

Mechanism of Action

N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine works by binding to specific targets within cells and emitting a fluorescent signal when excited by light. The mechanism of action of this compound is based on its ability to interact with amino acids and other biomolecules through hydrogen bonding and other non-covalent interactions. This allows it to selectively label specific targets within cells and tissues.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not interfere with cellular processes or cause adverse effects in living organisms. It has been used in a variety of biological systems, including bacteria, yeast, and mammalian cells. This compound has been shown to be stable under a wide range of conditions and can be used for long-term imaging studies.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine is its high quantum yield and specificity for labeling biomolecules. It can be used to study a wide range of biological processes and interactions, including protein-protein interactions, DNA-protein interactions, and intracellular signaling pathways. However, this compound has some limitations, including its relatively large size and potential interference with cellular processes at high concentrations.

Future Directions

There are many potential future directions for research on N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine. One area of interest is the development of new this compound derivatives with improved properties, such as increased specificity and stability. Another area of research is the use of this compound for in vivo imaging studies, which could provide valuable insights into biological processes in living organisms. Finally, this compound could be used in combination with other imaging techniques, such as electron microscopy, to provide a more complete picture of cellular structure and function.

Synthesis Methods

The synthesis of N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine involves a multi-step process that starts with the reaction of 1-phenylethylamine with 4-nitrobenzotrifluoride. This reaction leads to the formation of 1-(4-nitrophenyl)-N-(1-phenylethyl)ethanamine. The nitro group is then reduced to an amino group using a reducing agent like palladium on carbon. Finally, the resulting compound is treated with hydrochloric acid to yield this compound.

Scientific Research Applications

N1-(1-Phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine has been extensively studied for its potential applications in scientific research. One of its primary uses is as a fluorescent probe for imaging biological systems. This compound has a high quantum yield and can be used to label proteins, nucleic acids, and other biomolecules in live cells. This makes it a valuable tool for studying cellular processes and interactions.

properties

IUPAC Name

1-N-(1-phenylethyl)-4-(trifluoromethyl)benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2/c1-10(11-5-3-2-4-6-11)20-14-8-7-12(9-13(14)19)15(16,17)18/h2-10,20H,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNUBMMZVVKNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C(C=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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